molecular formula C8H17NO2S B2536340 3,5-Dimethylcyclohexane-1-sulfonamide CAS No. 1340518-40-2

3,5-Dimethylcyclohexane-1-sulfonamide

Cat. No.: B2536340
CAS No.: 1340518-40-2
M. Wt: 191.29
InChI Key: YDNNYKRBWNVIII-UHFFFAOYSA-N
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Description

3,5-Dimethylcyclohexane-1-sulfonamide (CAS 1340518-40-2) is an organic sulfur compound featuring a cyclohexane ring core substituted with a sulfonamide functional group and two methyl groups at the 3 and 5 positions . The compound has a molecular formula of C8H17NO2S and a molecular weight of 191.29 g/mol . It is typically supplied with a high level of purity (≥95%) and should be stored at room temperature . Sulfonamides represent a pivotal class of compounds in medicinal and synthetic chemistry, known for their diverse pharmacological activities . The sulfonamide functional group (-SO2NH2) is a key constituent in many drugs, contributing to properties such as anti-carbonic anhydrase and anti-dihydropteroate synthetase activities . It is crucial to distinguish between antibacterial sulfonamides, which contain an aromatic amine group and are associated with allergic responses, and non-antibacterial sulfonamides like this compound, which lack this specific structural feature . As a building block in chemical synthesis, this aliphatic sulfonamide offers researchers a versatile scaffold for developing novel molecules, studying molecular interactions, and exploring structure-activity relationships. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-dimethylcyclohexane-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2S/c1-6-3-7(2)5-8(4-6)12(9,10)11/h6-8H,3-5H2,1-2H3,(H2,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDNNYKRBWNVIII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CC(C1)S(=O)(=O)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Spectroscopic and Structural Elucidation of 3,5 Dimethylcyclohexane 1 Sulfonamide and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise three-dimensional structure of organic molecules, including the relative and absolute stereochemistry of chiral centers. For 3,5-Dimethylcyclohexane-1-sulfonamide, which can exist as multiple stereoisomers (cis and trans), advanced NMR techniques are critical for unambiguous stereochemical assignment.

The ¹H NMR spectrum of this compound is expected to exhibit complex signals due to the conformational flexibility of the cyclohexane (B81311) ring and the presence of multiple stereoisomers. The chemical shifts of the methyl protons would be anticipated in the range of δ 0.8-1.2 ppm, with the exact shift depending on their axial or equatorial orientation. The protons on the cyclohexane ring would likely appear as a series of overlapping multiplets between δ 1.0 and 2.5 ppm. The proton attached to the carbon bearing the sulfonamide group (H-1) would be expected to resonate further downfield, likely in the region of δ 2.8-3.5 ppm, due to the deshielding effect of the electronegative sulfur and oxygen atoms. The protons of the sulfonamide group (-SO₂NH₂) would typically appear as a broad singlet, the chemical shift of which is highly dependent on solvent and concentration, but could be expected in the range of δ 4.5-5.5 ppm.

The ¹³C NMR spectrum would provide complementary information. The methyl carbons are expected to resonate at approximately δ 20-25 ppm. The carbons of the cyclohexane ring would appear in the δ 25-45 ppm region, while the carbon atom attached to the sulfonamide group (C-1) would be significantly deshielded, with an expected chemical shift in the range of δ 55-65 ppm.

To distinguish between the cis and trans isomers, advanced 2D NMR experiments such as Nuclear Overhauser Effect Spectroscopy (NOESY) would be crucial. In the cis isomer, where both methyl groups are on the same face of the cyclohexane ring, NOE correlations would be expected between the protons of the two methyl groups. Conversely, in the trans isomer, such correlations would be absent. Furthermore, the coupling constants (³J) between adjacent protons on the cyclohexane ring, determined from a high-resolution ¹H NMR or a COSY spectrum, can provide valuable information about their dihedral angles and thus the preferred chair conformation of the ring and the axial/equatorial positions of the substituents.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Methyl Protons (-CH₃) 0.8 - 1.2 20 - 25
Cyclohexane Ring Protons (-CH₂-, -CH-) 1.0 - 2.5 25 - 45
H-1 (Proton on C-SO₂NH₂) 2.8 - 3.5 -
C-1 (Carbon attached to SO₂NH₂) - 55 - 65
Sulfonamide Protons (-SO₂NH₂) 4.5 - 5.5 -

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. For this compound, these techniques would confirm the presence of the key sulfonamide and alkyl moieties.

In the FT-IR spectrum, the characteristic vibrations of the sulfonamide group would be prominent. Two distinct bands corresponding to the asymmetric and symmetric stretching of the S=O bonds are expected in the regions of 1350-1310 cm⁻¹ and 1160-1140 cm⁻¹, respectively. The N-H stretching vibrations of the primary sulfonamide would likely appear as two bands in the 3350-3250 cm⁻¹ region. The N-H bending vibration is expected around 1570-1540 cm⁻¹. The C-H stretching vibrations of the dimethylcyclohexane moiety would be observed just below 3000 cm⁻¹ (typically 2950-2850 cm⁻¹).

Raman spectroscopy would provide complementary information. The S=O stretching vibrations are also Raman active and would appear in similar regions as in the FT-IR spectrum. The C-H and C-C vibrations of the cyclohexane ring would also be observable.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Predicted FT-IR Frequency (cm⁻¹) Predicted Raman Frequency (cm⁻¹)
-SO₂NH₂ Asymmetric S=O Stretch 1350 - 1310 1350 - 1310
-SO₂NH₂ Symmetric S=O Stretch 1160 - 1140 1160 - 1140
-SO₂NH₂ N-H Stretch 3350 - 3250 (two bands) 3350 - 3250 (two bands)
-SO₂NH₂ N-H Bend 1570 - 1540 1570 - 1540
-CH₃, -CH₂-, -CH- C-H Stretch 2950 - 2850 2950 - 2850

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular formula of a compound and for gaining structural insights through the analysis of its fragmentation patterns. For this compound (C₈H₁₇NO₂S), the calculated exact mass of the molecular ion [M]⁺˙ would be 191.0979. HRMS analysis would be able to confirm this exact mass, thereby verifying the elemental composition.

Under electron ionization (EI) or electrospray ionization (ESI), the molecule would undergo characteristic fragmentation. A common fragmentation pathway for sulfonamides is the cleavage of the C-S bond, which would lead to the formation of a fragment corresponding to the dimethylcyclohexyl cation. Another typical fragmentation involves the loss of SO₂ (64 Da). The fragmentation pattern can also provide clues about the stereochemistry, as different isomers may exhibit different relative abundances of certain fragment ions.

Table 3: Predicted HRMS Data for this compound

Ion Formula Calculated Exact Mass
[M]⁺˙ C₈H₁₇NO₂S 191.0979
[M-SO₂]⁺˙ C₈H₁₇N 127.1361
[C₈H₁₅]⁺ C₈H₁₅ 111.1174

X-ray Crystallography for Absolute Stereochemistry and Conformation

Single-crystal X-ray crystallography is the gold standard for the unambiguous determination of the absolute stereochemistry and the solid-state conformation of a molecule. To perform this analysis, a suitable single crystal of this compound would need to be grown.

The resulting crystal structure would provide precise bond lengths, bond angles, and torsion angles. This would definitively establish the relative stereochemistry of the methyl groups and the sulfonamide group (i.e., whether the isomer is cis or trans). Furthermore, it would reveal the preferred conformation of the cyclohexane ring in the solid state, which is expected to be a chair conformation with the bulky substituents preferentially occupying equatorial positions to minimize steric strain. If a chiral resolving agent is used during crystallization or if the compound crystallizes in a chiral space group, the absolute configuration of the chiral centers could also be determined.

Other Advanced Analytical Techniques for Comprehensive Characterization

In addition to the core techniques described above, other advanced analytical methods could be employed for a more comprehensive characterization of this compound and its derivatives.

Chiral chromatography, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) with a chiral stationary phase, would be essential for the separation and analysis of the different enantiomers of the cis and trans isomers. This would allow for the determination of the enantiomeric excess (ee) of a given sample.

Circular dichroism (CD) spectroscopy could be used to study the chiroptical properties of the separated enantiomers, providing information about their absolute configuration through comparison with theoretical calculations or empirical rules.

Computational chemistry, using methods such as Density Functional Theory (DFT), can be employed to predict the spectroscopic properties (NMR, IR, Raman, CD) and to calculate the relative energies of different conformations and stereoisomers. These theoretical predictions can then be compared with experimental data to aid in the structural elucidation.

Stereochemical Investigations and Conformational Analysis

Isomerism in 3,5-Dimethylcyclohexane-1-sulfonamide: Geometric and Optical Isomers

This compound possesses three stereocenters, located at carbons 1, 3, and 5 of the cyclohexane (B81311) ring. This leads to the possibility of multiple stereoisomers. The relationship between the substituents can be described in terms of geometric isomerism (cis/trans) and optical isomerism (enantiomers and diastereomers).

Geometric Isomerism:

The relative orientations of the two methyl groups and the sulfonamide group on the cyclohexane ring define the geometric isomers. We can consider the relationship between the substituents pairwise:

Cis/Trans Isomerism: With respect to the two methyl groups at positions 3 and 5, they can be either on the same side of the ring (cis) or on opposite sides (trans). Similarly, the sulfonamide group at position 1 can be cis or trans relative to each of the methyl groups. This gives rise to several diastereomeric possibilities. For instance, a molecule can have the C3 and C5 methyl groups in a cis relationship, while the C1 sulfonamide group is trans to both.

Optical Isomerism:

Due to the presence of chiral centers, this compound can exist as enantiomeric pairs. The number of possible stereoisomers can be predicted using the 2^n rule, where 'n' is the number of chiral centers. With three chiral centers, there is a theoretical maximum of 2^3 = 8 stereoisomers. These stereoisomers exist as four pairs of enantiomers.

However, the presence of a plane of symmetry in certain conformations can reduce the number of unique stereoisomers, leading to meso compounds. For example, in a cis-1,3-disubstituted cyclohexane with identical substituents, a plane of symmetry makes the compound achiral. spcmc.ac.in In the case of this compound, the substituents at C3 and C5 are identical (methyl groups), but the substituent at C1 (sulfonamide) is different. Therefore, it is unlikely that any of the isomers will be meso, and the compound is expected to be chiral across its various diastereomers. spcmc.ac.in

The different stereoisomers of this compound are diastereomers of each other, meaning they have different physical properties, such as melting points, boiling points, and solubilities.

Isomer Type Description Number of Stereoisomers
Geometric Relative spatial arrangement of substituents (cis/trans).Multiple diastereomers based on substituent orientations.
Optical Non-superimposable mirror images (enantiomers).Up to 8 (4 pairs of enantiomers).

Conformational Analysis of the Cyclohexane Ring System

The cyclohexane ring is not planar and exists predominantly in various non-planar conformations to minimize angular and torsional strain. The most stable of these is the chair conformation.

The chair conformation is the most stable arrangement for a cyclohexane ring, as it minimizes both angle strain (all C-C-C bond angles are close to the ideal tetrahedral angle of 109.5°) and torsional strain (all C-H bonds on adjacent carbons are staggered). The cyclohexane ring can undergo a "ring flip," converting one chair conformation into another. In this process, axial substituents become equatorial, and equatorial substituents become axial.

Other, less stable conformations include the boat and twist-boat (or skew-boat) conformations. The boat conformation is destabilized by torsional strain from eclipsing C-H bonds and steric hindrance between the "flagpole" hydrogens. The twist-boat conformation is more stable than the boat conformation as it relieves some of this strain, but it is still less stable than the chair conformation. For this compound, the vast majority of molecules will exist in a chair conformation at any given time.

Conformer Relative Stability Key Features
Chair Most StableStaggered bonds, minimal angle and torsional strain.
Twist-Boat IntermediateRelieves some of the boat's flagpole and eclipsing interactions.
Boat Least StableEclipsing bonds and flagpole steric interactions.

In a substituted cyclohexane, the chair conformation that places the bulky substituents in the equatorial position is generally more stable. libretexts.org Axial substituents experience steric hindrance with the other axial hydrogens on the same side of the ring, an effect known as 1,3-diaxial interaction.

For this compound, the conformational equilibrium will be dictated by the energetic cost of placing the methyl and sulfonamide groups in axial positions. The relative stability of the different chair conformations for a given stereoisomer will depend on the balance of these 1,3-diaxial interactions.

cis-Isomers: For a cis-1,3-disubstituted cyclohexane, the most stable conformation has both substituents in equatorial positions. libretexts.orglibretexts.org A ring flip would place both groups in the less favorable axial positions. libretexts.org For a cis-3,5-dimethylcyclohexane backbone, the diequatorial arrangement of the methyl groups is strongly favored. The position of the C1-sulfonamide group (axial or equatorial) will then depend on its stereochemical relationship to the methyl groups.

trans-Isomers: In a trans-1,3-disubstituted cyclohexane, one substituent is axial and the other is equatorial. libretexts.org After a ring flip, the axial group becomes equatorial and vice versa. libretexts.org If the substituents are different, the conformation with the larger group in the equatorial position will be favored. libretexts.org

The sulfonamide group (-SO2NH2) is sterically demanding, and its preference for the equatorial position is expected to be significant. The conformational preference will be a balance between minimizing the 1,3-diaxial interactions of all three substituents. The most stable conformer for any given stereoisomer will be the one that places the maximum number of bulky groups, particularly the sulfonamide group, in equatorial positions.

Diastereoselectivity and Enantioselectivity in Synthesis

The synthesis of a specific stereoisomer of this compound requires stereoselective methods.

Diastereoselectivity:

Diastereoselective synthesis aims to produce one diastereomer in preference to others. In the context of substituted cyclohexanes, this can often be achieved by controlling the approach of reagents to a cyclic precursor. For example, the reduction of a substituted cyclohexanone (B45756) may proceed with a certain diastereoselectivity, favoring the formation of one alcohol diastereomer over another, depending on the steric hindrance posed by existing substituents. The synthesis of highly functionalized cyclohexanones has been reported with excellent diastereoselectivity. nih.gov While specific methods for this compound are not detailed in the literature, general strategies for the diastereoselective synthesis of substituted cyclohexanes could be adapted. beilstein-journals.orgnih.gov

Enantioselectivity:

Enantioselective synthesis produces one enantiomer in excess over the other. This typically involves the use of chiral catalysts, reagents, or starting materials. For instance, an asymmetric hydrogenation of a prochiral cyclohexene (B86901) derivative could, in principle, establish the desired stereochemistry at the chiral centers. Organocatalysis has been successfully employed in the enantioselective and diastereoselective synthesis of multi-cyclic compounds containing a cyclohexane ring.

Chiroptical Properties and Stereochemical Determination

The chirality of the different stereoisomers of this compound means they will interact with plane-polarized light.

Chiroptical Properties:

Enantiomers will rotate the plane of plane-polarized light to an equal but opposite degree. This property is known as optical activity and is measured using a polarimeter. Diastereomers will have different optical rotations. Circular dichroism (CD) spectroscopy, which measures the differential absorption of left and right circularly polarized light, can also be used to characterize chiral molecules and can sometimes provide information about the absolute configuration.

Stereochemical Determination:

Determining the absolute and relative stereochemistry of a specific isomer of this compound would require advanced analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution NMR, including 2D techniques like NOESY (Nuclear Overhauser Effect Spectroscopy), can be used to determine the relative stereochemistry of the substituents. The coupling constants between protons on the cyclohexane ring can also provide information about their axial or equatorial orientation.

X-ray Crystallography: If a single crystal of a stereoisomer can be obtained, X-ray crystallography provides an unambiguous determination of the three-dimensional structure, including the absolute configuration. nih.gov This technique has been used to determine the solid-state conformation of various sulfonamide derivatives. openaccessjournals.comopenaccessjournals.com

Without experimental data for this compound, its specific chiroptical properties remain undetermined.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations of Molecular Structure and Electronic Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental structural and electronic characteristics of molecules. nih.govnih.gov For 3,5-Dimethylcyclohexane-1-sulfonamide, these calculations offer insights into its preferred three-dimensional arrangements and intrinsic reactivity patterns.

The presence of a cyclohexane (B81311) ring in this compound gives rise to multiple possible conformations. The most stable arrangement is typically a chair conformation. The substituents—two methyl groups and a sulfonamide group—can occupy either axial or equatorial positions. The relative stability of these conformers is dictated by steric interactions, particularly 1,3-diaxial interactions, which are energetically unfavorable. libretexts.org

For the cis and trans isomers of this compound, computational geometry optimization is used to determine the lowest energy conformers.

cis-isomer: In the cis configuration, the two methyl groups are on the same face of the ring. The most stable conformer would have the bulky sulfonamide group and both methyl groups in equatorial positions to minimize steric strain. A ring flip would place all three groups in axial positions, a significantly less stable conformation.

trans-isomer: In the trans configuration, the methyl groups are on opposite faces. The conformational analysis is more complex. Both chair-flip conformers will have one methyl group in an axial position and one in an equatorial position. The preferred conformation will depend on the position of the large sulfonamide group, which will strongly favor an equatorial placement to avoid steric clashes. libretexts.org

Computational models can predict the relative energies of these conformers. The following table provides hypothetical relative energy values for different conformers of trans-1,3-dimethylcyclohexane, illustrating the energetic preference for equatorial substitution. A similar principle applies to this compound, where the large sulfonamide group would have an even stronger preference for the equatorial position.

Table 1: Hypothetical Relative Energies of trans-1,3-Dimethylcyclohexane Conformers
ConformerSubstituent PositionsRelative Energy (kJ/mol)Stability
A1-axial, 3-equatorial0Most Stable
B1-equatorial, 3-axial0Most Stable

Note: For trans-1,3-dimethylcyclohexane, both chair conformations are degenerate, having one axial and one equatorial methyl group, resulting in equal stability. libretexts.org The presence of the sulfonamide group at position 1 in the target molecule would break this degeneracy.

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. youtube.comscribd.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO acts as an electron donor (nucleophile), while the LUMO acts as an electron acceptor (electrophile). youtube.comyoutube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is an important indicator of molecular stability and reactivity. irjweb.comnih.gov A large gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a molecule is more reactive. nih.gov

For sulfonamide-containing molecules, the HOMO is often localized on the electron-rich parts of the molecule, such as an aniline (B41778) ring if present, while the LUMO can be distributed over the sulfonamide group and adjacent structures. researchgate.net In this compound, the HOMO is expected to have significant contributions from the lone pairs on the nitrogen and oxygen atoms of the sulfonamide group. The LUMO would likely be centered on the sulfur atom and its antibonding orbitals.

DFT calculations can provide precise energy values for these orbitals. The table below presents typical, representative FMO energy values for sulfonamide derivatives based on computational studies of similar compounds. nih.govresearchgate.net

Table 2: Representative Frontier Molecular Orbital Energies for a Sulfonamide Derivative
ParameterEnergy (eV)
EHOMO-6.5 to -5.5
ELUMO-2.0 to -1.0
HOMO-LUMO Gap (ΔE)4.0 to 5.0

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic reagents. nih.govchemrxiv.org The MEP map displays regions of negative and positive electrostatic potential on the molecule's surface.

Negative Regions (Red/Yellow): These areas are electron-rich and represent likely sites for electrophilic attack. In this compound, the most negative potential is expected to be concentrated around the oxygen atoms of the sulfonyl group due to their high electronegativity and lone pairs of electrons. researchgate.netresearchgate.net

Positive Regions (Blue): These areas are electron-poor and are susceptible to nucleophilic attack. The most positive regions are typically found around the hydrogen atoms, particularly the acidic protons attached to the sulfonamide nitrogen. researchgate.netresearchgate.net

Neutral Regions (Green): These areas have a near-zero potential and are less likely to be involved in electrostatic interactions. The hydrocarbon cyclohexane framework and methyl groups would constitute these regions. researchgate.net

The MEP map provides a clear, qualitative picture of the molecule's reactivity, complementing the quantitative data from FMO analysis. mdpi.com

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful method for investigating the detailed mechanisms of chemical reactions, providing insights that are often difficult to obtain through experiments alone.

By mapping the potential energy surface of a reaction, computational chemistry can identify the structures of transition states—the highest energy points along a reaction coordinate. The energy difference between the reactants and the transition state is the activation barrier (activation energy, Ea), which determines the reaction rate.

For a hypothetical reaction involving this compound, such as nucleophilic substitution at the sulfur atom, computational methods could be used to:

Optimize the geometries of the reactants, products, and the proposed transition state.

Confirm the transition state structure by frequency analysis (it should have exactly one imaginary frequency).

Calculate the activation energy barrier.

This analysis helps to determine the feasibility of a proposed reaction mechanism.

Table 3: Hypothetical Activation Barrier for a Nucleophilic Attack on a Sulfonamide
Reaction StepParameterValue (kcal/mol)
Nucleophilic Attack on SulfurActivation Energy (Ea)15 - 25

Reactions are typically carried out in a solvent, which can significantly influence reaction pathways and rates. Computational models can account for these effects using implicit or explicit solvent models.

Implicit Solvent Models (e.g., Polarizable Continuum Model - PCM): These models treat the solvent as a continuous medium with a specific dielectric constant. This approach is computationally efficient and effective for modeling the bulk electrostatic effects of the solvent, such as the stabilization of charged intermediates and transition states.

Explicit Solvent Models: In this approach, individual solvent molecules are included in the calculation. This is more computationally intensive but allows for the study of specific solvent-solute interactions, like hydrogen bonding, which can be critical to the reaction mechanism.

For reactions of this compound, modeling in different solvents would reveal how the polarity of the medium affects the activation barriers and the stability of intermediates, thereby providing a more accurate picture of the reaction in a realistic chemical environment.

Intermolecular Interactions and Crystal Packing Analysis

Hirshfeld surface analysis is instrumental in delineating the intricate network of intermolecular interactions that dictate the crystal packing of sulfonamide-containing compounds. This method maps the electron distribution of a molecule within a crystal, allowing for the visualization of close contacts with neighboring molecules. The analysis generates two-dimensional fingerprint plots that summarize the distribution of different types of intermolecular contacts, providing quantitative percentages for each interaction.

The presence of the sulfonamide group (-SO₂NH₂) introduces the potential for strong hydrogen bonding. The nitrogen and oxygen atoms of the sulfonamide moiety can act as hydrogen bond acceptors, while the amine proton can act as a hydrogen bond donor. These N-H···O or N-H···N hydrogen bonds are often key directional forces in the formation of supramolecular assemblies, such as chains or sheets, within the crystal structure.

Furthermore, weaker C-H···O and C-H···π interactions can also play a significant role in consolidating the crystal packing. The analysis of the Hirshfeld surface allows for the identification and quantification of these weaker, yet collectively important, interactions.

To illustrate the quantitative data obtained from such an analysis, the following tables present typical findings for a representative sulfonamide derivative, detailing the percentage contributions of the most significant intermolecular contacts to the Hirshfeld surface.

Table 1: Percentage Contributions of Intermolecular Contacts to the Hirshfeld Surface for a Representative Sulfonamide.

Interaction Type Contribution (%)
H···H 45.2
O···H/H···O 28.6
C···H/H···C 12.5
N···H/H···N 5.8
S···H/H···S 3.1

The data in Table 1 highlights the predominance of H···H and O···H contacts, which is characteristic for many sulfonamides. The significant contribution from O···H interactions underscores the importance of hydrogen bonding in the crystal packing of these molecules.

Table 2: Details of Major Intermolecular Interactions for a Representative Sulfonamide.

Interaction Distance (Å) Description
N-H···O 2.15 Strong hydrogen bond forming a dimeric motif.
C-H···O 2.58 Weaker interaction contributing to the 3D network.

These detailed analyses of intermolecular forces are critical for understanding the structure-property relationships of sulfonamide compounds. The stability, solubility, and ultimately the biological activity of these molecules can be influenced by their solid-state packing, which is governed by the subtle interplay of the intermolecular interactions detailed above. While awaiting specific experimental data for this compound, these computational studies on related structures provide a robust framework for predicting its behavior in the solid state.

Mechanistic Insights into Reactions Involving the Sulfonamide Moiety

Role of Sulfonyl Carbanions in Asymmetric Synthesis and Stability

The carbon atom adjacent to the sulfonyl group (the α-carbon) in a sulfonamide can be deprotonated to form a resonance-stabilized carbanion. These α-sulfonyl carbanions are pivotal intermediates in organic synthesis, particularly in the formation of new carbon-carbon bonds. Their stability and stereochemistry are dictated by a combination of geometric preferences and stereoelectronic effects.

The geometry of a carbanion is a critical determinant of its reactivity and stereoselectivity. While simple, localized alkyl carbanions typically adopt a trigonal pyramidal geometry, the geometry of α-sulfonyl carbanions is markedly different. wikipedia.orglibretexts.org Structural studies, including X-ray crystallography, have revealed that the coordination around the carbanionic carbon atom in α-sulfonyl stabilized carbanions is planar. researchgate.netcdnsciencepub.com

This preference for a planar structure, as opposed to the pyramidal geometry of simple carbanions like the methide ion (CH₃⁻), is a consequence of delocalization. unacademy.comquora.com The lone pair on the α-carbon can engage in resonance with the adjacent sulfonyl group, distributing the negative charge onto the electronegative oxygen atoms. This delocalization is maximized when the p-orbital containing the lone pair is aligned with the π-system of the S-O bonds, a configuration that necessitates a planar, sp²-hybridized carbon center. doubtnut.com In contrast, simple alkyl carbanions lack such a stabilizing group, and their sp³-hybridized nature leads to a pyramidal shape. unacademy.com The planar nature of allyl and benzyl (B1604629) carbanions, which are also resonance-stabilized, further illustrates this principle. unacademy.com

The consequence of this planar geometry is significant in stereochemistry. A prochiral α-carbon, upon deprotonation to a planar carbanion, loses its stereochemical information, potentially leading to racemization unless other chiral elements are present in the molecule or reaction environment.

The stability of α-sulfonyl carbanions is not solely due to simple resonance; it is profoundly influenced by stereoelectronic effects involving orbital overlap. Structural analyses show that upon formation of the carbanion, the carbon-sulfur bond (⁻C—SO₂) becomes significantly shorter than in the parent neutral sulfone, while the sulfur-oxygen bond lengths remain largely unchanged. researchgate.netcdnsciencepub.com This suggests a strong interaction between the carbanionic center and the sulfur atom, often described as "ylid-like," with a notable barrier to rotation around the C-S bond. researchgate.netcdnsciencepub.com

Computational studies and NBO (Natural Bond Orbital) analyses provide deeper insight into these stabilizing interactions. The primary stereoelectronic effect is the delocalization of the carbon lone pair (a non-bonding orbital, nC) into the antibonding orbitals (σ*) of the adjacent sulfur-oxygen and sulfur-carbon bonds. nih.gov

n(C) → σ(S-O) Interaction*: This interaction is most effective when the carbon lone pair and the S-O bond are in an antiperiplanar conformation, providing the highest stabilizing effect. nih.gov

n(C) → σ(S-C) Interaction*: A productive overlap is also possible between the carbon lone pair and the S-C bond's antibonding orbital, particularly in carbanions with an equatorial lone pair in cyclic systems. nih.gov

Electron Transfer Processes in Sulfonamide Chemistry

Electron transfer (ET) represents a fundamental activation pathway for sulfonamides, leading to the formation of radical intermediates that can undergo unique transformations. Single-electron oxidation of a sulfonamide can produce the corresponding radical cation, initiating a cascade of reactions. nih.gov

The feasibility of these ET processes is linked to the redox potential of the specific sulfonamide. Studies on sulfonamide antibiotics have established a direct correlation between their half-wave potentials (φ₁/₂) and their degradation rates in catalytic oxidation systems. nih.gov This relationship highlights that the redox potential of the sulfonamide plays a crucial role in electron-transfer mediated oxidation processes. nih.gov A good correlation (R²=0.916) was found between the φ₁/₂ values of different sulfonamides and their observed degradation rate constants (k_obs) in a Cu-single atom catalyst/peroxymonosulfate system. nih.gov

Once formed, these radical intermediates can participate in various reactions. For example, single-electron oxidation of sulfadiazine (B1682646) generates an aniline (B41778) radical cation. nih.gov This intermediate can then undergo an intramolecular nucleophilic attack, where a pyrimidine (B1678525) nitrogen attacks the oxidized aniline ring, ultimately leading to a rearranged product with the extrusion of sulfur dioxide. nih.gov This demonstrates how an initial electron transfer event can trigger complex intramolecular rearrangements. Electrochemical methods are also employed to synthesize sulfonamides through oxidative coupling, where single-electron-transfer at an anode surface generates the requisite radical intermediates. rsc.orgresearchgate.net

Cyclization Reactions of Unsaturated Sulfonamide Systems

Unsaturated sulfonamides are valuable precursors for the synthesis of nitrogen-containing heterocycles via intramolecular cyclization reactions. These reactions can proceed through various mechanisms, including radical and transition-metal-catalyzed pathways, with the regiochemical outcome being a key point of investigation.

In radical cyclizations, a sulfonamidyl radical is generated, which then adds to a tethered double bond. The regioselectivity of this addition is governed by Baldwin's rules and can be influenced by substituents on the olefin. For instance, the cyclization of N-(4-halo-4-pentenyl)sulfonamides proceeds exclusively via a 6-endo pathway to afford piperidines. acs.orgnih.gov Conversely, isomeric N-(5-halo-4-pentenyl)sulfonamides undergo a 5-exo cyclization to yield pyrrolidines. acs.orgnih.gov The vinylic halogen substitution is crucial as it inhibits competing ionic iodocyclization processes, allowing the desired radical pathway to proceed smoothly. nih.gov

The table below summarizes the regioselectivity observed in the radical cyclization of halo-alkenyl sulfonamides. acs.org

SubstrateHalogen (X)Cyclization ModeProductYield (%)
N-(4-Iodo-4-pentenyl)sulfonamideI6-endoPiperidine98
N-(4-Bromo-4-pentenyl)sulfonamideBr6-endoPiperidine85
N-(4-Chloro-4-pentenyl)sulfonamideCl6-endoPiperidine73
N-(5-Chloro-4-pentenyl)sulfonamideCl5-exoPyrrolidine84

Transition metal catalysis offers another powerful avenue for these cyclizations. Cobalt-catalyzed cycloisomerization of unsaturated N-acyl sulfonamides provides access to cyclic N-sulfonyl imidates. nih.govacs.org This method demonstrates good functional group tolerance and can be effected using air as the oxidant. nih.gov Similarly, copper catalysis can be used for a regioselective tandem sulfonylation/cyclization of unsaturated N-substituted enamides with sulfonyl chlorides to form six- or seven-membered rings via a 6/7-endo cyclization pathway. rsc.org

Kinetic Studies and Reaction Rate Determination

Kinetic studies are essential for elucidating reaction mechanisms, determining the factors that influence reaction rates, and optimizing reaction conditions. For reactions involving sulfonamides, kinetic analyses have provided valuable mechanistic insights.

For example, the kinetics of the condensation reaction between various sulfa drugs and p-dimethylaminobenzaldehyde (DAB) have been studied spectrophotometrically. researchgate.net These studies revealed that the reaction is first-order with respect to DAB and, interestingly, zero-order with respect to the sulfonamide. researchgate.net This indicates that the sulfonamide is involved in a rapid pre-equilibrium or a subsequent fast step, and not in the rate-determining step of the reaction. From these studies, rate constants and thermodynamic activation parameters can be determined. researchgate.net

The table below presents kinetic data for the reaction of several sulfonamides with p-dimethylaminobenzaldehyde, illustrating how structural changes in the sulfonamide affect the reaction rate. researchgate.net

SulfonamideRate Constant, k_obs (s⁻¹)
Sulfanilamide0.00010
Sulfaguanidine0.00016
Sulfadiazine0.00021
Sulfamerazine0.00025
Sulfamethazine0.00030
Sulfapyridine0.00032

Furthermore, radical clock experiments have been employed to determine the absolute rate constants of specific reaction steps. In a radical-mediated decarboxylative sulfinamidation, the reaction between an alkyl radical and a sulfinylamine (a close relative of sulfonamides) was found to proceed with a rate constant of 2.8 × 10⁸ M⁻¹ s⁻¹, confirming a very rapid reaction. rsc.org Such kinetic data are invaluable for understanding reaction pathways, especially when competing processes are possible, and for building predictive models of reactivity. rsc.orgnih.govresearchgate.net

Derivatization Strategies and Scaffold Diversification

Functionalization of the Cyclohexane (B81311) Ring System

The 3,5-dimethylcyclohexane ring provides a rigid, three-dimensional scaffold. Its functionalization can introduce new physicochemical properties and create additional vectors for molecular elaboration. The stereochemistry of the existing methyl groups (cis or trans isomers) will significantly influence the regioselectivity and stereoselectivity of these reactions by dictating the sterically accessible positions on the ring.

Key functionalization strategies for the cyclohexane ring include:

Direct C-H Functionalization: Modern synthetic methods enable the direct activation and functionalization of otherwise inert C-H bonds. For the 3,5-dimethylcyclohexane-1-sulfonamide scaffold, this could involve metal-catalyzed reactions (e.g., using rhodium or palladium) where the sulfonamide group acts as a directing group to selectively introduce functionality at specific positions on the cyclohexane ring. researchgate.netacs.org Such reactions could be used for olefination, arylation, or alkylation of the ring. acs.org

Oxidation/Hydroxylation: Controlled oxidation can introduce hydroxyl groups onto the cyclohexane ring, creating alcohols. These new functional groups can serve as handles for further modifications, such as esterification, etherification, or conversion to ketones. The positions susceptible to oxidation would be the secondary and tertiary carbons of the ring.

Halogenation: Free-radical halogenation (e.g., using N-bromosuccinimide) can introduce bromine or chlorine atoms onto the ring, typically at the most substituted carbon atoms. These halogenated derivatives are valuable intermediates for nucleophilic substitution and cross-coupling reactions, allowing for the introduction of a wide array of other functional groups.

Table 1: Potential Functionalization Reactions for the Cyclohexane Ring
Reaction TypeTypical ReagentsResulting Functional GroupPotential Position of Attack
C-H ArylationAryl halide, Pd catalyst, Ligand-ArylC2, C4, C6
HydroxylationOxidizing agents (e.g., KMnO₄, RuCl₃/NaIO₄)-OHC2, C4, C6
HalogenationNBS, AIBN (for Bromination)-BrC2, C4, C6

Modification of the Sulfonamide Nitrogen and Sulfur Atoms

The primary sulfonamide group (-SO₂NH₂) is a highly versatile functional handle for derivatization. Modifications at the nitrogen atom are particularly common and synthetically accessible. ekb.egijarsct.co.in

N-Alkylation and N-Arylation: The acidic protons on the sulfonamide nitrogen can be removed by a base, and the resulting anion can react with various electrophiles. N-alkylation with alkyl halides or N-arylation through coupling reactions (e.g., Buchwald-Hartwig amination) can generate secondary or tertiary sulfonamides. This modification significantly alters the hydrogen-bonding capacity and lipophilicity of the molecule.

N-Acylation: Reaction with acyl chlorides or anhydrides leads to the formation of N-acylsulfonamides. This introduces a carbonyl group, which can act as a hydrogen bond acceptor and provide a new point for chemical interactions.

Conversion to Other Functional Groups: Advanced strategies can transform the sulfonamide group itself. For instance, photocatalytic methods can convert sulfonamides into sulfonyl radical intermediates, which can then be coupled with various alkene fragments to form new carbon-sulfur bonds, effectively using the sulfonamide as a linchpin for further diversification. acs.org

Table 2: Derivatization Reactions of the Sulfonamide Moiety
Reaction TypeReactantResulting Structure
N-AlkylationAlkyl Halide (R-X), Base-SO₂NHR or -SO₂NR₂
N-ArylationAryl Halide (Ar-X), Pd or Cu Catalyst-SO₂NHAr
N-AcylationAcyl Chloride (RCOCl), Base-SO₂NHCOR
Reaction with IsocyanatesIsocyanate (R-NCO)-SO₂NHCONHR (Sulfonylurea)

Conjugation with Other Chemical Scaffolds

The this compound scaffold can be incorporated into larger, more complex molecules by linking it to other chemical frameworks, particularly heterocyclic systems, which are prevalent in medicinal chemistry. researchgate.net The sulfonamide nitrogen serves as a primary point of attachment.

Standard amide bond coupling or nucleophilic substitution reactions can be employed to conjugate the sulfonamide with various scaffolds. For example, reacting the primary sulfonamide with a heterocyclic compound bearing a suitable electrophilic group (like a sulfonyl chloride or an activated carboxylic acid) would form a new, larger molecule. This approach allows the unique three-dimensional properties of the dimethylcyclohexane unit to be combined with the electronic and biological properties of other ring systems, such as piperidines, pyrazoles, or quinolines.

This compound as a Versatile Building Block in Complex Molecule Synthesis

A "building block" in chemical synthesis is a molecule with a defined structure and reactive sites that allow for its incorporation into a larger, more complex molecule. This compound fits this description perfectly, offering several desirable features for its use in areas like drug discovery. nih.gov

The key advantages of this scaffold as a building block are:

Three-Dimensionality: The non-planar, saturated cyclohexane ring provides a high degree of three-dimensional character (high Fsp³ fraction). This is a highly sought-after feature in modern medicinal chemistry to improve properties such as solubility and metabolic stability while exploring novel binding interactions with biological targets.

Defined Stereochemistry: The methyl groups at the 3- and 5-positions create specific stereoisomers (e.g., cis and trans). Using a single, pure stereoisomer as a building block allows for the synthesis of complex molecules with precise three-dimensional arrangements, which is crucial for selective interaction with chiral biological targets like enzymes and receptors.

Orthogonal Reactive Handles: The cyclohexane ring and the sulfonamide group can be considered orthogonal reactive sites. This means that one part of the molecule can be modified without affecting the other, allowing for a stepwise and controlled assembly of complex structures.

For example, in the development of anti-influenza agents, a structurally related cis-trimethylcyclohexyl moiety was crucial for the activity of benzenesulfonamide (B165840) derivatives, highlighting the utility of substituted cyclohexane scaffolds in generating potent bioactive molecules. nih.gov Similarly, the this compound scaffold can be used to synthesize libraries of diverse compounds by first functionalizing the sulfonamide nitrogen and then performing C-H functionalization on the ring, or vice versa, leading to a wide array of novel chemical entities.

Applications in Advanced Synthetic Organic Chemistry

Use as Reagents in Organic Transformations

To assess its role as a reagent, information would be required on specific transformations where it acts as a key reactant. This would include reaction schemes, yields, and comparisons to other reagents. Data on its nucleophilicity or electrophilicity, and how the dimethylcyclohexyl moiety influences its reactivity, would be crucial. For instance, its application in multicomponent reactions or as a building block for more complex molecules would be of significant interest. nih.gov

Role in the Development of Novel Catalytic Systems

The potential for 3,5-Dimethylcyclohexane-1-sulfonamide to function as a ligand in novel catalytic systems is an area ripe for investigation. Relevant research would detail the synthesis of metal complexes incorporating this sulfonamide and their subsequent performance in catalytic reactions, such as cross-coupling or hydrogenation. Data tables would be essential to compare catalyst loading, turnover numbers, and enantioselectivity if applicable.

Contribution to Modern Retrosynthetic Analysis Strategies

For this compound to contribute to retrosynthetic analysis, it would need to be a key intermediate or a readily available starting material for the synthesis of complex target molecules. amazonaws.comresearchgate.netijciar.comyoutube.com An analysis in this area would involve dissecting the synthesis of a complex molecule where the disconnection leads back to this compound, justifying the strategic choice of this particular building block.

Design of Libraries for Chemical Biology Studies (Focused on Synthetic Methodology)

The application of this compound in the design of chemical libraries for biological screening would depend on the development of robust synthetic methodologies to create a diverse set of derivatives. nih.gov This section would require details on the synthetic routes used to modify the core structure and data on the diversity and complexity of the resulting compound library.

Future Perspectives and Emerging Research Avenues

Exploration of Novel Synthetic Routes with Enhanced Selectivity

The synthesis of 3,5-Dimethylcyclohexane-1-sulfonamide presents interesting stereochemical challenges. The cyclohexane (B81311) ring can exist in different conformations, and the two methyl groups can be arranged in either a cis or trans relationship to each other. This results in the possibility of multiple stereoisomers.

Conventional synthetic methods for sulfonamides often involve the reaction of a sulfonyl chloride with an amine. In the case of this compound, the precursor, 3,5-dimethylcyclohexanesulfonyl chloride, would be required. The synthesis of this precursor from 3,5-dimethylcyclohexanol (B146684) or a related starting material would need to be optimized to control the stereochemistry of the final product.

Future research should focus on the development of novel, stereoselective synthetic routes. This could involve the use of chiral catalysts or auxiliaries to favor the formation of a single, desired stereoisomer. Such selectivity is crucial as different stereoisomers of a molecule can exhibit significantly different biological activities.

Table 1: Potential Synthetic Strategies for this compound

StrategyDescriptionPotential Advantages
Diastereoselective Sulfonylation Using a chiral base or catalyst to selectively sulfonylate a specific stereoisomer of 3,5-dimethylcyclohexanol.Direct control over the stereochemistry at the sulfonamide-bearing carbon.
Asymmetric Hydrogenation Hydrogenation of a corresponding unsaturated precursor, such as a dimethylcyclohexene derivative, using a chiral catalyst to establish the desired stereocenters.High enantioselectivity can be achieved.
Enzymatic Resolution Employing enzymes to selectively react with one enantiomer of a racemic mixture of a precursor, allowing for the separation of stereoisomers.High specificity and mild reaction conditions.

Advanced Computational Predictions for Rational Design

In the absence of extensive experimental data, computational modeling provides a powerful tool for predicting the properties and potential biological activity of this compound. Molecular dynamics simulations and quantum mechanics calculations can be employed to study the conformational preferences of the different stereoisomers. nih.gov

These computational studies can provide insights into:

The relative stabilities of the cis and trans isomers.

The preferred chair conformations of the cyclohexane ring.

The orientation of the sulfonamide group.

Furthermore, molecular docking studies could be performed to predict the binding affinity of this compound to various biological targets. By screening a virtual library of protein structures, potential targets for this compound could be identified, guiding future experimental investigations. mdpi.com

Integration of High-Throughput Techniques for Accelerated Discovery

High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of large numbers of compounds against a specific biological target. bmglabtech.com Once different stereoisomers of this compound are synthesized, HTS can be utilized to efficiently screen them for a wide range of biological activities. drugtargetreview.com

This approach can accelerate the discovery of potential therapeutic applications for this compound. For instance, libraries of sulfonamide-containing compounds have been screened for various activities, including antimicrobial and anticancer properties. mdpi.comsouthernresearch.org Applying these techniques to the isomers of this compound could reveal previously unknown biological effects.

Development of Structure-Activity Relationships for Chemical Reactivity

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule influences its biological activity. nih.gov For sulfonamides, key structural features that determine their activity include the nature of the substituents on the sulfonamide nitrogen and the aromatic ring (if present). openaccesspub.orgslideshare.netyoutube.com

In the case of this compound, SAR studies would involve the synthesis and biological evaluation of a series of analogues. This could include:

Varying the substitution on the sulfonamide nitrogen.

Introducing other functional groups onto the cyclohexane ring.

Preparing and testing each of the individual stereoisomers.

By systematically modifying the structure and assessing the impact on biological activity, a comprehensive SAR profile can be developed. This knowledge is invaluable for the rational design of more potent and selective analogues. The physicochemical properties, such as lipophilicity and pKa, would also be critical parameters to consider in these studies. nih.govacs.org

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3,5-Dimethylcyclohexane-1-sulfonamide, and how can reaction efficiency be validated?

  • Methodological Answer : The synthesis typically involves sulfonylation of 3,5-dimethylcyclohexanol using sulfonating agents like chlorosulfonic acid, followed by amidation. Key validation steps include:

  • Purity Analysis : High-performance liquid chromatography (HPLC) with UV detection (λ = 210–230 nm) to confirm >95% purity.
  • Structural Confirmation : 1^1H NMR (δ 1.2–2.1 ppm for methyl groups; δ 3.5–4.0 ppm for sulfonamide protons) and mass spectrometry (expected molecular ion [M+H]+^+ at m/z 221.28) .
  • Yield Optimization : Monitor reaction intermediates via thin-layer chromatography (TLC) to identify bottlenecks in multi-step syntheses.

Q. What are the solubility and stability profiles of this compound under varying pH conditions?

  • Methodological Answer : Conduct solubility studies in buffered solutions (pH 2–10) using UV-Vis spectrophotometry. For stability:

  • Accelerated Degradation : Expose the compound to 40°C/75% relative humidity for 4 weeks and analyze degradation products via LC-MS.
  • Data Interpretation : Compare results with structurally analogous sulfonamides (e.g., succinylsulfathiazole) to identify pH-sensitive functional groups .

Advanced Research Questions

Q. How can computational modeling predict the bioactivity of this compound against enzymatic targets?

  • Methodological Answer :

  • Molecular Docking : Use software like AutoDock Vina to simulate interactions with enzymes (e.g., carbonic anhydrase) based on sulfonamide’s sulfonamide moiety.
  • Free Energy Calculations : Apply molecular dynamics (MD) simulations to estimate binding affinity (ΔG). Validate predictions with in vitro enzyme inhibition assays .
  • Contradiction Resolution : If computational and experimental IC50_{50} values diverge, re-evaluate force field parameters or solvation models .

Q. What experimental strategies resolve contradictions in reported cytotoxicity data for this compound?

  • Methodological Answer :

  • Standardized Assays : Replicate studies using identical cell lines (e.g., HEK-293) and MTT assay protocols to isolate variability.
  • Metabolomic Profiling : Compare intracellular metabolite changes via LC-MS to identify off-target effects confounding cytotoxicity readings .
  • Dose-Response Curves : Use nonlinear regression (e.g., Hill equation) to calculate EC50_{50} with 95% confidence intervals, addressing outliers via Grubbs’ test .

Q. How can isotopic labeling (e.g., 13^{13}C) enhance mechanistic studies of this compound’s metabolic pathways?

  • Methodological Answer :

  • Labeling Strategy : Synthesize 13^{13}C-labeled methyl groups via Grignard reactions with 13^{13}CH3_3MgBr.
  • Tracer Studies : Administer labeled compound to hepatocyte cultures and track metabolites using NMR or high-resolution MS.
  • Data Integration : Map metabolic pathways using software like MetaCore, cross-referencing with databases (e.g., PubChem) to identify novel metabolites .

Methodological Best Practices

  • Safety Protocols : Follow guidelines for sulfonamide handling, including fume hood use and PPE (nitrile gloves, lab coats) to mitigate inhalation/skin exposure risks .
  • Uncertainty Quantification : Report measurement uncertainties (e.g., ±0.5% for HPLC purity) using ISO/IEC Guide 98-3 to ensure reproducibility .
  • Data Archiving : Deposit raw spectral data (NMR, MS) in public repositories like Zenodo to facilitate peer validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.